molecular formula C8H13ClN2O3 B2605061 Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride CAS No. 1803608-36-7

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride

Cat. No.: B2605061
CAS No.: 1803608-36-7
M. Wt: 220.65
InChI Key: MFBKHCBATDJJHV-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClN2O3. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes an oxazole ring, a carboxylate group, and an aminopropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride typically involves the reaction of 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
  • Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Uniqueness

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c1-8(2,9)6-5(4-13-10-6)7(11)12-3;/h4H,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBKHCBATDJJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC=C1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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